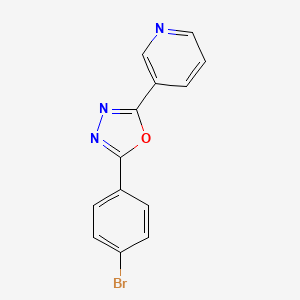

2-(4-Bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “2-(4-Bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole” were not found, there are general methods for synthesizing similar compounds. For instance, the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid involves selective bromination of 2-methyl-2-phenylpropanoic acid . Another method involves the reaction of 4-bromoaniline with 2,4-pentanedione in ethanol .Aplicaciones Científicas De Investigación

Anticancer Potential

Research has explored the potential of oxadiazole derivatives as anticancer agents. One study focused on the synthesis and evaluation of a series of 1,3,4-oxadiazoles, highlighting their promising anticancer activities. The structural analysis of these compounds indicated the importance of the oxadiazole ring and its substituents in determining biological activity, demonstrating moderate cytotoxicity against MCF-7 breast cancer cell lines (Redda & Gangapuram, 2007).

Organic Light-Emitting Diodes (OLEDs)

Oxadiazole derivatives have been utilized in the development of phosphorescent organic light-emitting diodes (OLEDs), offering improvements in device efficiency and performance. Studies have synthesized various oxadiazole compounds, demonstrating their effectiveness as electron-transporting materials with excellent external quantum efficiencies and reduced driving voltages. These materials contribute significantly to the advancement of OLED technology, providing insights into the relationships between molecular structure and photophysical properties (Shih et al., 2015).

Oxygen Sensing and Photophysical Properties

The synthesis of oxadiazole-based compounds and their corresponding Re(I) complexes has opened new avenues for oxygen sensing applications. These studies have highlighted the compounds' sensitivity towards oxygen, with certain Re(I) complexes displaying notable oxygen-sensing performance. The presence of a heavy atom like bromine in the ligand structure has been found to significantly enhance the photophysical properties of these complexes, indicating their potential in developing advanced oxygen-sensing materials (Pu et al., 2013).

Insecticidal Activity

Research into oxadiazole derivatives has also extended to their insecticidal properties. Synthesis of anthranilic diamides analogs containing oxadiazole rings has demonstrated effective larvicidal activities against various pests. These findings suggest that the structure-activity relationship (SAR) of oxadiazole derivatives can be optimized for enhanced insecticidal efficacy, providing a foundation for the development of new agricultural chemicals (Li et al., 2013).

Propiedades

IUPAC Name |

2-(4-bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN3O/c14-11-5-3-9(4-6-11)12-16-17-13(18-12)10-2-1-7-15-8-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPUAIXZGXPOTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401320239 |

Source

|

| Record name | 2-(4-bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47195327 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

327049-76-3 |

Source

|

| Record name | 2-(4-bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2652490.png)

![2,6-difluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2652498.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctylthiophene-2-carboxamide](/img/structure/B2652508.png)